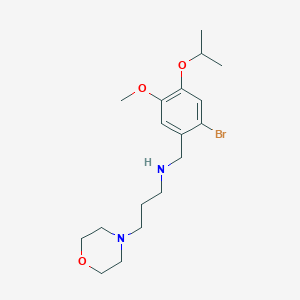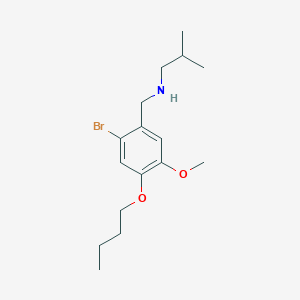![molecular formula C20H25ClN2O2 B283373 N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is a complex organic compound that features a benzylamine core substituted with chloro, ethoxy, and methoxy groups, as well as a pyrrolidinylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine derivative and introduce the chloro, ethoxy, and methoxy substituents through electrophilic aromatic substitution reactions. The pyrrolidinylphenyl group can be attached via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can be a valuable tool for probing the structure-activity relationships of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for developing new drugs. Its unique structure allows for the exploration of novel therapeutic targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-4-ethoxy-5-methoxybenzyl)amine
- (4-(1-Pyrrolidinyl)phenyl)amine
- (3-Chloro-4-ethoxy-5-methoxyphenyl)amine
Uniqueness
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is unique due to the combination of its substituents and the presence of both benzylamine and pyrrolidinylphenyl moieties
Propiedades
Fórmula molecular |
C20H25ClN2O2 |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-25-20-18(21)12-15(13-19(20)24-2)14-22-16-6-8-17(9-7-16)23-10-4-5-11-23/h6-9,12-13,22H,3-5,10-11,14H2,1-2H3 |
Clave InChI |
RIFAGEDURJEQIZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)N3CCCC3)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)N3CCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)

![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)


![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B283301.png)
![2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B283303.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283310.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)
